molecular formula C8H14O B1332376 (4-Methylcyclohex-3-en-1-yl)methanol CAS No. 39155-38-9

(4-Methylcyclohex-3-en-1-yl)methanol

Cat. No.: B1332376
CAS No.: 39155-38-9
M. Wt: 126.2 g/mol
InChI Key: TXBCFLDVMGKXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylcyclohex-3-en-1-yl)methanol is a synthetic organic compound with the molecular formula C8H14O. It is widely used in various industries as a solvent, surfactant, and additive. This compound is also known for its applications in the production of fragrances and flavors due to its pleasant odor.

Preparation Methods

(4-Methylcyclohex-3-en-1-yl)methanol can be synthesized through several methods. One common method involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method involves the use of pinene from turpentine oil, which, under the action of 30% sulfuric acid, forms hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .

Chemical Reactions Analysis

(4-Methylcyclohex-3-en-1-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids .

Scientific Research Applications

(4-Methylcyclohex-3-en-1-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial properties. In medicine, it is explored for its potential use in drug formulations due to its solvent properties. Additionally, in the industry, it is used as a surfactant and additive in various products.

Mechanism of Action

The mechanism of action of (4-Methylcyclohex-3-en-1-yl)methanol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve various compounds, facilitating their interaction and reaction. Its surfactant properties allow it to reduce surface tension, making it useful in formulations that require emulsification.

Comparison with Similar Compounds

(4-Methylcyclohex-3-en-1-yl)methanol can be compared with similar compounds such as α-terpineol and 4-methyl-3-cyclohexene-1,1-dimethanol . While α-terpineol is also used in fragrances and flavors, it has a different molecular structure and properties . 4-Methyl-3-cyclohexene-1,1-dimethanol, on the other hand, has similar applications but differs in its chemical structure and reactivity . The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

(4-methylcyclohex-3-en-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h2,8-9H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBCFLDVMGKXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340434
Record name 3-cyclohexene-1-methanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39155-38-9
Record name 3-cyclohexene-1-methanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the well known Diels-Alder Reaction, using isoprene and acrolein as raw materials, 4-methyl-3-cyclohexenyl aldehyde was synthesized. The reaction was conducted under the conditions described in the literary documents of J. Amer, Chem. Soc., 119, 15, 1997, 3507-3512; and Tetrahedron Lett., 40, 32, 1999, 5817-5822. Subsequently, the compound was reduced to obtain 4-methyl-3-cyclohexenylmethanol at a high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-methyl-3-cyclohexenyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylcyclohex-3-en-1-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Methylcyclohex-3-en-1-yl)methanol
Reactant of Route 3
(4-Methylcyclohex-3-en-1-yl)methanol
Reactant of Route 4
(4-Methylcyclohex-3-en-1-yl)methanol
Reactant of Route 5
(4-Methylcyclohex-3-en-1-yl)methanol
Reactant of Route 6
(4-Methylcyclohex-3-en-1-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.